chemical structure and properties of 3-(2-Aminoethoxy)benzoic acid hydrochloride
chemical structure and properties of 3-(2-Aminoethoxy)benzoic acid hydrochloride
An In-depth Technical Guide to 3-(2-Aminoethoxy)benzoic acid hydrochloride
Abstract
This technical guide provides a comprehensive overview of 3-(2-Aminoethoxy)benzoic acid hydrochloride (CAS No. 217968-83-7), a bifunctional building block of increasing importance in pharmaceutical and chemical research. This document details the compound's chemical structure, physicochemical properties, and outlines a representative synthesis protocol. Furthermore, it explores its critical role as a molecular linker, particularly in the burgeoning field of targeted protein degradation, such as in the design of Proteolysis-Targeting Chimeras (PROTACs). Spectroscopic data, safety and handling protocols, and applications are discussed to provide researchers, scientists, and drug development professionals with a thorough understanding of this versatile molecule.
Chemical Identity and Physicochemical Properties
3-(2-Aminoethoxy)benzoic acid hydrochloride is a substituted benzoic acid derivative featuring both a carboxylic acid group and a primary amine, presented as a hydrochloride salt. This dual functionality makes it an invaluable linker molecule, capable of covalent modification at two distinct points.
Chemical Structure
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IUPAC Name: 3-(2-aminoethoxy)benzoic acid hydrochloride
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Molecular Formula: C₉H₁₂ClNO₃[1]
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CAS Number: 217968-83-7
Physicochemical Properties
The properties of this compound make it suitable for a range of synthetic applications in organic and medicinal chemistry. A summary of its key physicochemical data is presented below.
| Property | Value | Source |
| Molecular Weight | 217.65 g/mol | Calculated |
| Monoisotopic Mass | 217.050571 Da | Predicted[1] |
| Appearance | White to off-white or light yellow solid/powder | [2] |
| Melting Point | Not consistently reported; varies by supplier and purity. | |
| Solubility | Soluble in water. | Inferred from hydrochloride salt form. |
| XLogP3 (Predicted) | -1.2 | [1] |
Synthesis and Purification
The synthesis of 3-(2-Aminoethoxy)benzoic acid and its subsequent conversion to the hydrochloride salt involves standard organic chemistry transformations. A general, illustrative synthetic route is described below, based on common ether synthesis and protection/deprotection strategies.
Retrosynthetic Analysis
A logical retrosynthetic approach involves the Williamson ether synthesis between a protected 2-aminoethanol derivative and methyl 3-hydroxybenzoate, followed by deprotection and hydrolysis.
Caption: Retrosynthetic pathway for 3-(2-Aminoethoxy)benzoic acid HCl.
Illustrative Experimental Protocol
This protocol is a representative example and may require optimization.
Step 1: Etherification
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To a solution of methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent like acetone or DMF, add potassium carbonate (K₂CO₃, 2.0-3.0 eq) as a base.[3]
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Add a protected 2-aminoethanol, such as 2-(Boc-amino)ethyl bromide (1.1 eq).
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Heat the reaction mixture to reflux and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-8 hours).[3]
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Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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Purify the crude product (methyl 3-(2-(Boc-amino)ethoxy)benzoate) by column chromatography on silica gel.[3]
Step 2: Hydrolysis and Deprotection
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Dissolve the purified ester from Step 1 in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3]
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Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed (monitored by TLC).
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Concentrate the mixture to remove methanol.
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Add a strong acid, such as concentrated hydrochloric acid (HCl), to the aqueous residue until the solution becomes acidic (pH ~1-2). This step simultaneously deprotects the Boc-group and protonates the amine and carboxylate.
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Cool the mixture in an ice bath to precipitate the product, 3-(2-Aminoethoxy)benzoic acid hydrochloride.
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Collect the solid by filtration, wash with cold water, and dry under vacuum.[4]
Causality Note: The use of a Boc-protecting group on the amine is critical to prevent it from acting as a nucleophile during the etherification step. The final acidification step serves the dual purpose of cleaving the acid-labile Boc group and forming the desired hydrochloride salt, which often improves the compound's stability and handling characteristics.
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
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Aromatic Protons (C₆H₄): Multiple signals expected in the range of δ 7.0-8.0 ppm. The protons ortho to the carboxylic acid group would be the most downfield.[6]
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Methylene Protons (-OCH₂CH₂N-): Two triplets are expected. The -OCH₂- protons would likely appear around δ 4.2-4.4 ppm, and the -CH₂N- protons would be slightly upfield, around δ 3.3-3.5 ppm.
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Amine Protons (-NH₃⁺): A broad singlet, typically around δ 8.0-8.5 ppm, depending on the solvent and concentration.
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Carboxylic Acid Proton (-COOH): A very broad singlet, highly downfield, often above δ 10-12 ppm.[5]
¹³C NMR Spectroscopy (Predicted)
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Carbonyl Carbon (-COOH): Expected around δ 165-175 ppm.[5]
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Aromatic Carbons: Signals would appear between δ 110-160 ppm. The carbon attached to the ether oxygen (-C-O) would be significantly downfield.[5]
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Methylene Carbons (-OCH₂CH₂N-): The -OCH₂- carbon would be around δ 65-70 ppm, and the -CH₂N- carbon around δ 38-42 ppm.
Mass Spectrometry
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Expected [M+H]⁺: For the free base (C₉H₁₁NO₃), the expected monoisotopic mass is 181.07 Da. The [M+H]⁺ ion would be observed at m/z 182.08.[1]
Applications in Drug Discovery and Chemical Biology
The primary utility of 3-(2-Aminoethoxy)benzoic acid hydrochloride in modern research is as a heterobifunctional linker. Its orthogonal functional groups—a carboxylic acid and an amine—allow for sequential or directed conjugation to two different molecules.
Role as a PROTAC Linker
Targeted protein degradation using PROTACs is a revolutionary therapeutic strategy.[7] A PROTAC is a chimeric molecule that simultaneously binds to a target protein (Protein of Interest, POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome. The linker is a critical component that connects the POI-binding ligand to the E3 ligase-binding ligand.
3-(2-Aminoethoxy)benzoic acid provides a rigid aromatic core with a flexible ethoxy tail, a common motif in successful linker design.
Caption: Conceptual use of the molecule as a PROTAC linker.
The carboxylic acid can be activated (e.g., as an NHS ester) to react with an amine on one ligand, while the amine on the linker can form an amide bond with a carboxylic acid on the other ligand. This versatility is crucial for systematically modifying the length and vector of the linker to achieve optimal ternary complex formation between the POI and the E3 ligase.
Other Applications
Beyond PROTACs, this molecule serves as a valuable building block in synthesizing a wide range of pharmaceutical compounds and research chemicals.[8][9] Its structure is a variation of aminobenzoic acids, which are known scaffolds for molecules with diverse biological activities, including anti-inflammatory and analgesic properties.[9][10][11]
Safety, Handling, and Storage
As with any laboratory chemical, proper safety precautions must be observed.
Hazard Identification
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Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][12]
Recommended Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood.[2][12]
-
Eye Protection: Wear chemical safety goggles (compliant with EN 166).[2]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile rubber).[2]
-
Skin and Body Protection: Wear a lab coat and appropriate protective clothing.[2]
-
Hygiene: Wash hands thoroughly after handling. Avoid breathing dust.[2][13]
First Aid Measures
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If irritation persists, get medical advice.[2][13]
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical attention.[2][13]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a doctor if you feel unwell.[2][13]
Storage
Conclusion
3-(2-Aminoethoxy)benzoic acid hydrochloride is a versatile and valuable bifunctional building block for chemical synthesis. Its defined structure, featuring an aromatic core with amine and carboxylic acid functionalities separated by a flexible ether linkage, makes it particularly well-suited for the modular construction of complex molecules. Its growing application as a linker in the field of targeted protein degradation highlights its importance to modern drug discovery. This guide provides the foundational technical information required for researchers to effectively and safely incorporate this compound into their research and development programs.
References
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Satpute, M. S., et al. (2019). SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. Rasayan Journal of Chemistry, 12(3), 1077-1084. [Link]
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Zhang, C., et al. (2025). Light-Activated Metal-Dependent Protein Degradation: A Heterobifunctional Ruthenium(II) Photosensitizer Targeting New Delhi Metallo-β-lactamase 1. Journal of the American Chemical Society. [Link]
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Ali, I., et al. (2023). Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications. Molecules, 28(19), 6978. [Link]
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Imogai, H., et al. (2008). Discovery of a novel series of benzoic acid derivatives as potent and selective human beta3 adrenergic receptor agonists with good oral bioavailability. 3. Phenylethanolaminotetraline (PEAT) skeleton containing biphenyl or biphenyl ether moiety. Journal of Medicinal Chemistry, 51(15), 4804-22. [Link]
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